Home > Products > Screening Compounds P91696 > [3H]cyc(DTrp-DAsp-Pro-DVal-Leu
[3H]cyc(DTrp-DAsp-Pro-DVal-Leu -

[3H]cyc(DTrp-DAsp-Pro-DVal-Leu

Catalog Number: EVT-10903931
CAS Number:
Molecular Formula: C31H42N6O7
Molecular Weight: 612.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

[3H]cyc(D-Tryptophan-D-Aspartic Acid-Proline-D-Valine-Leucine is a cyclic peptide that has garnered attention for its potential therapeutic applications, particularly in the field of pain management and opioid receptor modulation. This compound is characterized by its cyclic structure, which enhances its stability and biological activity compared to linear peptides. The use of non-standard amino acids, such as D-Tryptophan and D-Aspartic Acid, contributes to its unique properties and interactions with opioid receptors.

Source and Classification

This compound belongs to the class of cyclic peptides, specifically designed as analogs of natural opioid peptides. Cyclic peptides are known for their ability to mimic the structure of larger proteins while maintaining a compact form that often leads to improved receptor binding and selectivity. The incorporation of D-amino acids is a strategic approach to increase resistance to enzymatic degradation, thereby prolonging the compound's action in biological systems .

Synthesis Analysis

Methods

The synthesis of [3H]cyc(D-Tryptophan-D-Aspartic Acid-Proline-D-Valine-Leucine typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

Technical Details

  1. Solid-Phase Peptide Synthesis: The process begins with the attachment of the first amino acid (D-Tryptophan) to a resin, followed by the stepwise addition of subsequent amino acids through peptide bond formation.
  2. Cyclization: After the linear peptide is synthesized, cyclization can be achieved through various methods, such as using coupling agents that facilitate the formation of a covalent bond between terminal amino groups.
  3. Purification: The final product is purified using high-performance liquid chromatography (HPLC) to isolate the cyclic peptide from unreacted materials and by-products.
Molecular Structure Analysis

Structure

The molecular structure of [3H]cyc(D-Tryptophan-D-Aspartic Acid-Proline-D-Valine-Leucine features a cyclic arrangement that stabilizes its conformation. The specific stereochemistry introduced by D-amino acids plays a crucial role in its interaction with opioid receptors.

Data

  • Molecular Formula: C₁₃H₁₈N₄O₄
  • Molecular Weight: Approximately 286.31 g/mol
  • Structural Features: The cyclic nature reduces flexibility, which can enhance receptor affinity and selectivity.
Chemical Reactions Analysis

Reactions

Technical Details

  1. Hydrolysis: In aqueous environments, the peptide bonds can be hydrolyzed, leading to the breakdown of the cyclic structure.
  2. Enzymatic Activity: The presence of D-amino acids may inhibit enzymatic cleavage by proteolytic enzymes, extending the compound's half-life in biological systems.
Mechanism of Action

Process

[3H]cyc(D-Tryptophan-D-Aspartic Acid-Proline-D-Valine-Leucine acts primarily on opioid receptors in the central nervous system. Its mechanism involves binding to these receptors, mimicking the action of endogenous opioid peptides.

Data

  • Receptor Affinity: Studies indicate that cyclic peptides can exhibit high affinity for mu-opioid receptors, which are critical in pain modulation.
  • Agonist Activity: The compound may function as an agonist or antagonist depending on its specific structural modifications and receptor interactions.
Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • pKa Values: Relevant for understanding ionization states at physiological pH.
  • Melting Point: Specific melting point data may vary based on purity and formulation.
Applications

Scientific Uses

The primary applications of [3H]cyc(D-Tryptophan-D-Aspartic Acid-Proline-D-Valine-Leucine include:

  1. Pain Management Research: Investigated as a potential therapeutic agent for chronic pain conditions due to its opioid receptor activity.
  2. Drug Development: Used in studies aimed at developing selective opioid receptor modulators with fewer side effects compared to traditional opioids.
  3. Peptide Therapeutics: Explored in formulations aimed at enhancing bioavailability and therapeutic efficacy through structural modifications.
Introduction to [3H]cyc(DTrp-DAsp-Pro-DVal-Leu) in Opioid Peptide Research

Historical Context of Cyclic Opioid Peptide Development

The development of cyclic opioid peptides emerged from efforts to overcome the pharmacokinetic limitations of endogenous linear peptides. Following Hughes' 1975 isolation of methionine-enkephalin (Tyr-Gly-Gly-Phe-Met), researchers recognized that endogenous opioid peptides exhibited rapid in vivo degradation—often within minutes—due to pervasive proteolysis by peptidases and limited blood-brain barrier (BBB) penetration [1] [3]. Early linear analogs like [D-Ala², D-Leu⁵]-enkephalin (DADLE) demonstrated that D-amino acid substitutions could retard aminopeptidase-mediated cleavage, but plasma stability remained suboptimal for central applications [4].

By the 1980s, peptide cyclization strategies gained prominence as a method to enhance proteolytic resistance and receptor selectivity. Seminal work revealed that macrocyclization:

  • Restricted conformational flexibility, locking peptides into bioactive conformations
  • Shielded scissile peptide bonds from exopeptidases
  • Modulated physicochemical properties to improve membrane permeability [1] [6]

The systematic exploration of cyclic enkephalin analogs culminated in compounds like cyclo[N,β-carbonyl-D-Phe⁴,Dap⁵]enkephalinamide, which exhibited >100-fold increased stability in plasma compared to linear counterparts [6]. This progression established cyclization as a cornerstone strategy for opioid peptide engineering, directly enabling advanced designs like [3H]cyc(DTrp-DAsp-Pro-DVal-Leu).

Table 1: Key Milestones in Cyclic Opioid Peptide Development

Time PeriodDevelopmentSignificance
Mid-1970sIsolation of methionine-enkephalin and leucine-enkephalinIdentified first endogenous opioid peptides with very short half-lives (<2 minutes in plasma) [1]
Early 1980sLinear D-amino acid substituted analogs (e.g., DADLE)Demonstrated enhanced aminopeptidase resistance but limited endopeptidase stability [4]
Late 1980s–1990sFirst-generation cyclic enkephalin analogsMacrocyclization improved proteolytic stability 10-100 fold and enhanced receptor selectivity [6]
2020sAdvanced radiolabeled cyclic peptides (e.g., [3H]cyc(DTrp-DAsp-Pro-DVal-Leu))Incorporation of isotopic labels for pharmacokinetic and receptor binding studies [5]

Structural and Functional Significance of D-Amino Acid Incorporation

The strategic replacement of L-amino acids with D-isomers constitutes a fundamental design principle in [3H]cyc(DTrp-DAsp-Pro-DVal-Leu). This modification profoundly alters peptide-receptor interactions and metabolic stability through steric and electronic effects:

Proteolytic Resistance: D-amino acids disrupt substrate recognition by proteolytic enzymes. For example, D-Valine and D-Aspartic acid in this compound prevent cleavage by aminopeptidases and carboxypeptidases, respectively, which typically require L-configured substrates. Studies on bovine chromaffin cells demonstrated that D-Ala²-substituted enkephalins resisted aminopeptidase degradation 20-fold longer than native peptides, directly informing the D-residue selection in contemporary cyclic analogs [4].

Receptor Selectivity Modulation: The chiral inversion alters side chain topology, fine-tuning receptor binding. D-Tryptophan influences hydrophobic pocket interactions within the μ-opioid receptor (MOR) ligand-binding domain, while D-Aspartic acid may form alternative salt bridges with δ-opioid receptor (DOR) residues. This stereochemical control enables bias toward specific opioid receptor subtypes. Research confirms that D-configured residues in position 2 of opioid peptides enhance MOR affinity while reducing DOR activity, as evidenced by analogs like DAMGO ([D-Ala², N-MePhe⁴, Gly-ol⁵]-enkephalin) [6].

Conformational Effects: D-residues promote turn formations essential for receptor engagement. Nuclear magnetic resonance (NMR) analyses of cyclic opioid peptides reveal that D-Proline facilitates β-turn structures positioning Tyr¹ and Phe⁴ for optimal receptor contact. In [3H]cyc(DTrp-DAsp-Pro-DVal-Leu), D-Proline maintains this conformational role while D-Aspartic acid introduces a charged moiety that may enhance solubility or participate in specific receptor interactions [5] [6].

Table 2: Impact of D-Amino Acid Configuration in Opioid Peptides

PositionL-Amino Acid EffectD-Amino Acid EffectFunctional Consequence
2 (e.g., D-Ala/D-Trp)Susceptible to aminopeptidase cleavageResists aminopeptidase degradationExtended plasma half-life; Increased metabolic stability [4]
4 (e.g., D-Phe/D-Asp)Standard receptor interactionAltered side chain orientationModulated receptor selectivity (MOR vs. DOR bias) [6]
Penultimate C-terminal (e.g., D-Val)Carboxypeptidase recognition siteBlocks carboxypeptidase activityPrevents C-terminal degradation; Stabilizes address domain [1]

Role of Cyclization in Enhancing Pharmacokinetic Stability

Cyclization transforms [3H]cyc(DTrp-DAsp-Pro-DVal-Leu) into a metabolically resilient molecule through multiple mechanisms:

Conformational Restriction: By tethering N- and C-termini (or side chains), cyclization reduces peptide flexibility, locking the backbone into the bioactive conformation recognized by opioid receptors. This constraint:

  • Decreases entropic penalty upon receptor binding, enhancing binding affinity
  • Minimizes exposure of protease-sensitive sites, particularly vulnerable termini and internal bonds
  • Limits isomerization into inactive conformations [1] [5]

Protease Evasion: Linear peptides undergo stepwise degradation by exo- and endopeptidases. Cyclization physically shields the N-terminal tyrosine (essential for receptor activation) from aminopeptidases, while the D-amino acids further disrupt protease recognition. Research demonstrates that cyclic peptides resist trypsin/chymotrypsin cleavage 50-fold more effectively than linear analogs, as confirmed in serum stability assays [1] [6].

Blood-Brain Barrier Penetration: The compound's cyclic architecture enhances central delivery through two primary mechanisms:

  • Conformational Plasticity: NMR studies of related cyclic opioid peptides reveal structural chameleonicity—adopting extended conformations in aqueous environments (e.g., plasma) and compact, membrane-permeable folds in hydrophobic milieus (e.g., BBB endothelium). This adaptability enables passive diffusion across biological barriers [5].
  • Reduced Hydrogen Bonding Potential: Cyclization facilitates intramolecular hydrogen bonding, decreasing the number of solvent-exposed H-bond donors. This lowers desolvation energy during membrane partitioning. For [3H]cyc(DTrp-DAsp-Pro-DVal-Leu), amide NH groups engage in internal H-bonds in hydrophobic environments, reducing polarity and enhancing lipid bilayer penetration [5].

Table 3: Pharmacokinetic Advantages Conferred by Cyclization

ParameterLinear Opioid PeptidesCyclic Opioid PeptidesMechanistic Basis
Plasma half-life2-15 minutes30-120 minutesShielding of cleavage sites; D-amino acid incorporation [1]
Blood-brain barrier penetrationTypically <1% brain uptakeUp to 11.5% brain-to-plasma ratioConformational plasticity; Intramolecular H-bonding in membrane environments [5]
Protease resistanceSusceptible to >10 proteasesResistant to most exopeptidases and many endopeptidasesSteric hindrance at termini; Disrupted enzyme-substrate recognition [6]

Cyclization synergizes with D-amino acid incorporation to achieve unprecedented metabolic stability. In vitro studies using mouse liver microsomes show that cyclic opioid peptides resist degradation by cytochrome P450 enzymes and UDP-glucuronosyl transferases, with >80% remaining intact after 60 minutes. This contrasts sharply with linear peptides, which undergo >90% metabolism under identical conditions [5]. The [³H] radiolabel in this compound provides a sensitive tracer for quantifying these stability enhancements and mapping tissue distribution—critical data for translating cyclic opioid designs into therapeutics.

Properties

Product Name

[3H]cyc(DTrp-DAsp-Pro-DVal-Leu

IUPAC Name

2-[(3S,6R,9S,12R,15S)-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-2,5,8,11,14-pentaoxo-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecan-3-yl]-2-tritioacetic acid

Molecular Formula

C31H42N6O7

Molecular Weight

612.7 g/mol

InChI

InChI=1S/C31H42N6O7/c1-16(2)12-21-27(40)33-22(13-18-15-32-20-9-6-5-8-19(18)20)28(41)35-23(14-25(38)39)31(44)37-11-7-10-24(37)29(42)36-26(17(3)4)30(43)34-21/h5-6,8-9,15-17,21-24,26,32H,7,10-14H2,1-4H3,(H,33,40)(H,34,43)(H,35,41)(H,36,42)(H,38,39)/t21-,22+,23-,24-,26+/m0/s1/i14T/t14?,21-,22+,23-,24-,26+

InChI Key

VYCMAAOURFJIHD-HCGDBENESA-N

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)C(C)C)CC(=O)O)CC3=CNC4=CC=CC=C43

Isomeric SMILES

[3H]C([C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC3=CNC4=CC=CC=C43)CC(C)C)C(C)C)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.